molecular formula C20H27FN4S B13372929 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile

4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile

Cat. No.: B13372929
M. Wt: 374.5 g/mol
InChI Key: VOTLIMSLANOCKM-UHFFFAOYSA-N
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Description

4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes a quinoline core, a diethylamino group, a fluoro substituent, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the fluoro group can result in various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the quinoline core can intercalate with DNA or inhibit specific enzymes. The fluoro and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

Uniqueness

The uniqueness of 4-{[4-(Diethylamino)-1-methylbutyl]amino}-6-fluoro-2-(methylsulfanyl)-3-quinolinecarbonitrile lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the diethylamino and methylsulfanyl groups contribute to its biological activity and solubility .

Properties

Molecular Formula

C20H27FN4S

Molecular Weight

374.5 g/mol

IUPAC Name

4-[5-(diethylamino)pentan-2-ylamino]-6-fluoro-2-methylsulfanylquinoline-3-carbonitrile

InChI

InChI=1S/C20H27FN4S/c1-5-25(6-2)11-7-8-14(3)23-19-16-12-15(21)9-10-18(16)24-20(26-4)17(19)13-22/h9-10,12,14H,5-8,11H2,1-4H3,(H,23,24)

InChI Key

VOTLIMSLANOCKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)NC1=C(C(=NC2=C1C=C(C=C2)F)SC)C#N

Origin of Product

United States

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